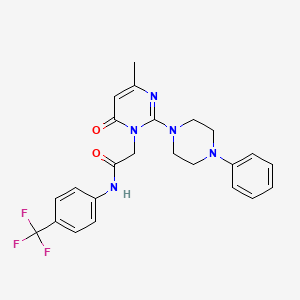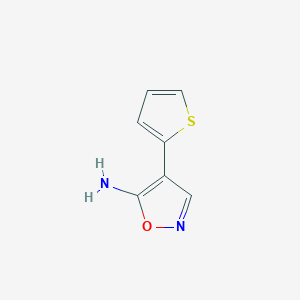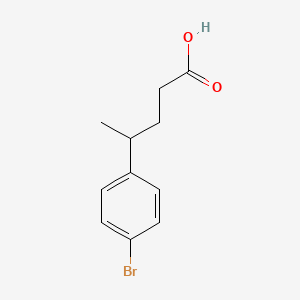
2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the given structure often involves multi-step chemical reactions, starting from basic chemical entities to achieve the desired complex structure. For example, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands involves a variety of substituents to study their effect on binding affinity, as well as 3D-QSAR modeling to assess the impact of different substitutions (Selleri et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds in this class is crucial for understanding their interaction with biological targets. Crystallographic studies, such as those on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, provide insights into their conformation and the intramolecular interactions stabilizing their structure, which are essential for their biological activity (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups, which can undergo various reactions. For instance, the synthesis and antimicrobial activity of pyrimidinone derivatives fused with thiophene rings highlight the chemical versatility and potential pharmacological applications of these compounds (Hossan et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular arrangement and intermolecular forces. Detailed crystallographic analysis sheds light on the molecular conformation and physical characteristics essential for the compound's stability and solubility (Subasri et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties involves examining the compound's reactivity, stability under various conditions, and interactions with other molecules. This is critical for predicting its behavior in biological systems and potential use in drug development. The reaction of 2-acetoacetamidopyridines with phosgene to produce novel pyridopyrimidinones illustrates the chemical transformations these compounds can undergo to alter their chemical properties (Yale & Spitzmiller, 1977).
科学的研究の応用
Structure-Activity Relationships and Biological Activity
A study by Altenbach et al. (2008) on 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R) showcases the compound's potential in anti-inflammatory and pain management applications. The research focused on optimizing the compound's potency through structural modifications, highlighting its effectiveness as an anti-inflammatory agent and its antinociceptive activity in pain models (Altenbach et al., 2008).
Radiosynthesis for PET Imaging
Dollé et al. (2008) developed a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including the radioligand [18F]PBR111, for selective imaging of the translocator protein (18 kDa) with positron emission tomography (PET). This work demonstrates the compound's application in neuroimaging and its potential for studying brain disorders (Dollé et al., 2008).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. The study reveals the compound's promising therapeutic potential in cancer treatment and inflammation regulation (Rahmouni et al., 2016).
Antimicrobial Activity
Research by Bondock et al. (2008) on heterocycles incorporating the antipyrine moiety highlights the synthesized compounds' antimicrobial properties. This investigation supports the compound's utility in developing new antimicrobial agents (Bondock et al., 2008).
Drug-likeness and Receptor Ligand Affinity
Sadek et al. (2014) conducted a study on 2-aminopyrimidines as histamine H3 receptor ligands, providing insights into the compound's high receptor affinity and selectivity. The research suggests its potential as a lead compound in developing drugs targeting the histamine H3 receptor (Sadek et al., 2014).
特性
IUPAC Name |
2-[4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N5O2/c1-17-15-22(34)32(16-21(33)29-19-9-7-18(8-10-19)24(25,26)27)23(28-17)31-13-11-30(12-14-31)20-5-3-2-4-6-20/h2-10,15H,11-14,16H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGPSNFZWJLZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2484388.png)
![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)




![8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2484396.png)
![2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2484399.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2484405.png)